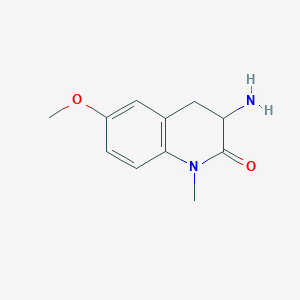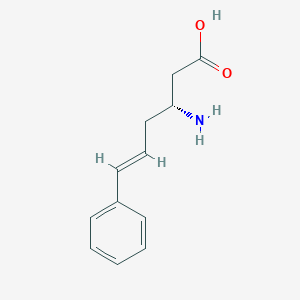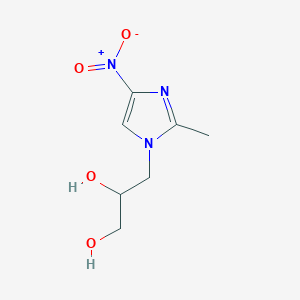
3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol is a chemical compound with a molecular formula of C₇H₁₀N₄O₄ It is characterized by the presence of an imidazole ring substituted with a methyl and a nitro group, attached to a propanediol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol typically involves the nitration of 2-methylimidazole followed by a reaction with epichlorohydrin. The nitration process requires careful control of temperature and the use of concentrated nitric acid. The subsequent reaction with epichlorohydrin is carried out under basic conditions, often using sodium hydroxide as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl groups on the propanediol backbone can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acid chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Reduction: 3-(2-methyl-4-amino-1H-imidazol-1-yl)-1,2-Propanediol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting microbial infections and cancer.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand the interactions of nitroimidazole derivatives with biological systems, including their mechanisms of action and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol involves its interaction with cellular components. The nitro group can undergo bioreduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular DNA and proteins. This property is particularly useful in targeting hypoxic tumor cells in cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-4-nitro-1H-imidazole
- 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid
- 3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile
Uniqueness
3-(2-methyl-4-nitro-1H-imidazol-1-yl)-1,2-Propanediol is unique due to its propanediol backbone, which provides additional functional groups for further chemical modifications. This makes it more versatile in synthetic applications compared to its analogs, which may lack these functional groups.
Propiedades
Fórmula molecular |
C7H11N3O4 |
|---|---|
Peso molecular |
201.18 g/mol |
Nombre IUPAC |
3-(2-methyl-4-nitroimidazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C7H11N3O4/c1-5-8-7(10(13)14)3-9(5)2-6(12)4-11/h3,6,11-12H,2,4H2,1H3 |
Clave InChI |
DKCGGPOLDHYRCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CN1CC(CO)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


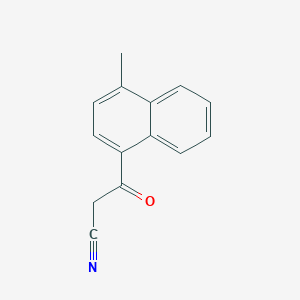
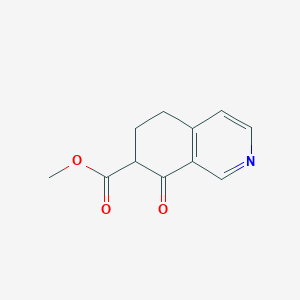


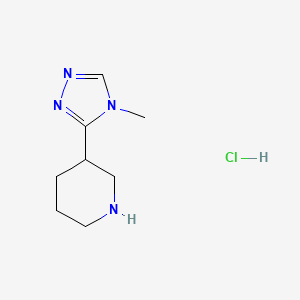
![5H-spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one](/img/structure/B11896711.png)
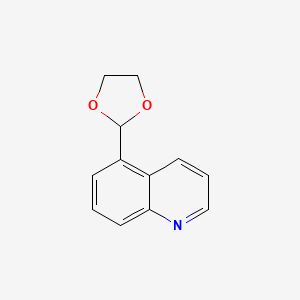
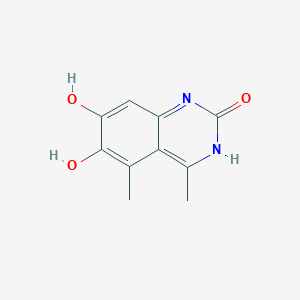
![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B11896725.png)

![Thiazolo[5,4-f]isoquinolin-2(3H)-one](/img/structure/B11896750.png)

